molecular formula C9H19N3O B2716090 1,3-Dimethyl-1-(1-methylpiperidin-4-yl)urea CAS No. 1598520-82-1

1,3-Dimethyl-1-(1-methylpiperidin-4-yl)urea

Cat. No.: B2716090
CAS No.: 1598520-82-1
M. Wt: 185.271
InChI Key: LOGWQCJWHUXAKI-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1-(1-methylpiperidin-4-yl)urea is a chemical compound with a molecular formula of C9H19N3O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Scientific Research Applications

1,3-Dimethyl-1-(1-methylpiperidin-4-yl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-1-(1-methylpiperidin-4-yl)urea can be synthesized through several synthetic routes. One common method involves the reaction of 1-methylpiperidine with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1-(1-methylpiperidin-4-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the urea moiety.

    Substitution: Substituted urea derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride: A salt form of the compound with similar properties.

    3,3-Dimethyl-1-(1-methylpiperidin-4-yl)urea: A structural isomer with different chemical and physical properties.

Uniqueness

This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1,3-dimethyl-1-(1-methylpiperidin-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-10-9(13)12(3)8-4-6-11(2)7-5-8/h8H,4-7H2,1-3H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGWQCJWHUXAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N(C)C1CCN(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1598520-82-1
Record name 1,3-dimethyl-1-(1-methylpiperidin-4-yl)urea
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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